The table below summarizes the core chemical identity and key biological activities of methyl dehydroabietate.
| Property Category | Details |
|---|
| Chemical Identity | • IUPAC Name: Methyl (4β)-abieta-9(11),8(14),12-trien-18-oate • CAS Number: 1235-74-1 • Molecular Formula: C21H30O2 • Molecular Weight: 314.46 g/mol • Source: Naturally found in spruce bark; derived from dehydroabietic acid [1] [2]. | | Core Bioactivities | • Antimicrobial: Exhibits activity against bacterial and fungal strains [1] [2]. • Anticancer: Shows cytotoxic effects against various human cancer cell lines [2] [3]. • Anti-inflammatory: Inhibits production of nitric oxide (NO) and expression of inflammatory genes [3]. • Insecticidal & Antiprotozoal: Displays antifeedant and toxic effects on insects and protozoans [3]. |
For researchers, quantitative potency data is critical. The following table compiles specific activity data for this compound and its direct derivatives from the search results.
| Assay Type | Cell Line/Organism | Result (IC50/MIC) | Description | Citation |
|---|---|---|---|---|
| Cytotoxicity | A549 (human lung cancer) | 41.25 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |
| Cytotoxicity | HeLa (human cervical cancer) | 28 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |
| Cytotoxicity | Jurkat (human leukemia) | 21 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |
| Cytotoxicity | PC-3 (human prostate cancer) | 37.7 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |
| Cytotoxicity | SK-OV-3 (human ovarian cancer) | 51.31 μM | Reduction in cell viability after 72 hrs (SRB assay) [2]. | |
| Cytotoxicity | Vero (African green monkey kidney) | 36 μg/mL | Cytotoxicity after 48 hrs (MTT assay) [2]. | |
| Antiviral | Vero (Herpes Simplex Virus 2) | 20 μg/mL | Concentration for 50% inhibition of HSV-2 (plaque reduction assay) [2]. | |
| Antibacterial | Staphylococcus aureus | 2 μg/mL | Minimum Inhibitory Concentration (MIC) of a potent derivative [3]. | |
| Antifungal | Candida albicans | - | Growth inhibition by pyrrolidine-containing derivatives (low hemolytic capacity) [3]. |
To facilitate your own research, here are summarized experimental methodologies for the key assays cited in the search results.
The Sulforhodamine B (SRB) and MTT assays are standard colorimetric methods for estimating cell viability and proliferation.
This cytotoxicity testing process involves preparation, treatment, and analysis stages as shown below.
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Research indicates that this compound and its derivatives exhibit bioactivity through multiple pathways.
While a complete toxicological profile is not fully established, available safety information recommends:
The existing research on this compound presents several opportunities for further investigation.
The table below summarizes the core chemical identification data for MDHA.
| Property | Description |
|---|---|
| Systematic Name | Methyl 13-isopropylpodocarpa-8,11,13-trien-15-oate [1] |
| CAS Registry Number | 1235-74-1 [2] [1] |
| Molecular Formula | C₂₁H₃₀O₂ [2] [1] |
| Molecular Weight | 314.46 g/mol [2] [1] |
| Chemical Structure | Methyl ester of dehydroabietic acid; a tricyclic diterpenoid with an aromatic ring C and a C13 isopropyl group [2] [3] [4]. |
MDHA and its parent compound, Dehydroabietic Acid (DHA), exhibit a range of biological activities relevant to therapeutic development.
The most well-defined mechanism of action for this compound class is the suppression of inflammatory responses. The following diagram illustrates the key anti-inflammatory signaling pathways that DHA targets, leading to the downstream effects that MDHA is also expected to influence.
Summary of DHA's anti-inflammatory mechanism via Src/Syk/TAK1 inhibition.
Research demonstrates that DHA, the primary analogue of MDHA, exerts anti-inflammatory effects by targeting key kinases in immune signaling pathways. It suppresses NF-κB signaling by inhibiting Src and Syk kinases, and dampens AP-1 signaling by targeting TAK1 [5]. This leads to reduced production of inflammatory mediators like Nitric Oxide (NO), TNF-α, IL-6, and IL-12 [5] [6]. One study specifically showed that MDHA counters high-fat diet-induced insulin resistance and hepatic steatosis in mice, likely by modulating PPAR signaling, indicating a potential application for metabolic disorders [1].
Studies on bark extracts containing MDHA have reported antimicrobial activity [1]. Furthermore, various synthetic derivatives of DHA have shown significant efficacy against a range of Gram-positive bacteria and fungi [7]. The quantitative data for some potent derivatives is shown below.
| Derivative Type/Example | Test Organism | Reported Activity (MIC) | Citation |
|---|---|---|---|
| MDHA (in extract) | Various Bacteria & Fungi | Demonstrates antimicrobial properties | [1] |
| Derivative 5 | Staphylococcus aureus | 2 μg/mL | [7] |
| Derivative 8 | Methicillin-Resistant S. aureus (MRSA) | 3.9 μg/mL | [7] |
| Derivative 9 | S. aureus Newman | 0.39–0.78 μg/mL | [7] |
| Pyrrolidine-derived (4) | Candida albicans & Cryptococcus neoformans | Growth inhibition (low hemolytic capacity) | [7] |
While direct data on MDHA is limited, the DHA scaffold shows promise in oncology. DHA oxime derivatives have been shown to halt the growth of human pancreatic cancer cells (Aspc-1) in the G1 phase of the cell cycle. This effect is associated with the upregulation of p27 and downregulation of cyclin D1 [8]. Other DHA derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including liver and gastric cancers [7].
For researchers aiming to validate and build upon these findings, here are summaries of key experimental methodologies from the literature.
This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator [5].
This standard protocol determines a compound's effect on cell growth and viability [8].
The current research highlights several promising future directions:
Methyl dehydroabietate is a tricyclic diterpenoid ester derived from dehydroabietic acid, a naturally occurring resin acid found in coniferous trees. This compound has garnered significant attention in pharmaceutical and materials research due to its unique molecular framework and diverse biological activities. The compound features a phenanthrene backbone with an isopropyl substituent and methyl ester functional group, creating a versatile scaffold for chemical modification. With the molecular formula C₂₁H₃₀O₂ and a molecular weight of 314.46 g/mol, this compound presents as a white to off-white solid with a boiling point of 390.2°C at 760 mmHg and a flash point of 184.3°C [1]. Its lipophilic character contributes to practical insolubility in water but good solubility in organic solvents such as ethanol, DMSO, and dichloromethane, making it suitable for various chemical transformations and biological applications.
The interest in this compound within drug development circles stems from its privileged structure that serves as a starting point for synthesizing derivatives with enhanced pharmacological properties. As a compound isolated from renewable natural resources, it aligns with green chemistry principles in pharmaceutical development. The sterically hindered tricyclic framework with defined stereochemistry offers opportunities for creating structurally diverse compound libraries through targeted modifications at various positions on the molecule, particularly at the aromatic ring (C-12, C-14 positions) and the ester functional group [2] [3]. This combination of structural features and bioactivity potential makes this compound a valuable candidate for further investigation as a lead compound in drug discovery programs.
The synthesis of this compound from dehydroabietic acid follows a straightforward esterification process. In a typical procedure, dehydroabietic acid (6.0 g, 20 mmol) is combined with anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser. To this mixture, p-toluenesulfonyl chloride (4.6 g, 24 mmol) is added as a coupling agent, followed by potassium carbonate (3.4 g, 24 mmol) as a base [4]. The reaction mixture is stirred at room temperature for 3-5 hours under an inert atmosphere, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from methanol, yielding pure this compound as white crystals (5.3 g, 85% yield) [4].
For a more green chemistry approach, catalytic esterification using subcritical CO₂ conditions with ZnO/SFCCR catalyst has been developed [5]. In this method, dehydroabietic acid (1.0 g) is combined with methanol (15 mL) in a high-pressure reactor. Zinc oxide supported on spent fluid catalytic cracking catalyst (ZnO/SFCCR, 0.05 g) is added, and the system is pressurized with CO₂ to 4-5 MPa. The reaction proceeds at 60-80°C for 2-3 hours, achieving conversion rates exceeding 90%. This method offers advantages including reusable catalyst, milder reaction conditions, and reduced environmental impact compared to traditional stoichiometric approaches [5].
The crude this compound can be purified by column chromatography (silica gel, hexane/ethyl acetate 95:5) or recrystallization from methanol. Successful formation of the product is confirmed by several analytical techniques. The Fourier Transform Infrared (FT-IR) spectrum shows characteristic absorption bands at 1725-1730 cm⁻¹ (ester C=O stretch), 1240-1260 cm⁻¹ (C-O stretch), and 1585, 1450 cm⁻¹ (aromatic C=C) [6]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation: ¹H NMR (300 MHz, CDCl₃) δ 6.99 (1H, d, J = 8.0 Hz, H-11), 6.82 (1H, d, J = 8.0 Hz, H-12), 3.61 (3H, s, -OCH₃), 2.85-2.95 (1H, m, H-15), 2.25-2.35 (1H, m, H-7), 1.25 (3H, s, H-16 or H-17), 1.22 (3H, s, H-16 or H-17), 1.18 (6H, d, J = 6.9 Hz, H-18 and H-19), 0.95-1.85 (multiple aliphatic H); ¹³C NMR (75 MHz, CDCl₃) δ 178.5 (C-20), 147.5 (C-13), 134.2 (C-14), 125.8 (C-12), 124.3 (C-11), 51.8 (-OCH₃), 38.2 (C-5), 37.8 (C-10), 36.9 (C-1), 33.8 (C-15), 24.5 (C-16 or C-17), 23.9 (C-16 or C-17), 21.8 (C-18 or C-19), 18.5 (C-18 or C-19), and multiple aliphatic carbons between 15-45 ppm [4].
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents/Conditions | Temperature | Time | Yield | Advantages |
|---|---|---|---|---|---|
| Standard Esterification | p-TsCl, K₂CO₃, MeOH | Room temperature | 3-5 hours | 85% | Simple setup, high yield |
| Catalytic Esterification | ZnO/SFCCR, CO₂ pressure | 60-80°C | 2-3 hours | >90% | Green chemistry, reusable catalyst |
| Acid-Catalyzed | H₂SO₄ or HCl, MeOH | Reflux | 4-6 hours | 75-80% | Widely accessible reagents |
The aromatic ring of this compound can be functionalized through Friedel-Crafts acylation to introduce carbonyl-containing substituents. In a typical procedure for synthesizing methyl 12-benzoyldehydroabietate, this compound (1.0 g, 3.18 mmol) is combined with the ionic liquid [bmim]Br/AlCl₃ (4:8 molar ratio to substrate) in an inert atmosphere [3]. Benzoyl chloride (8 molar equivalents) is added dropwise at 0-5°C, after which the reaction mixture is warmed to 40°C and stirred for 2 hours. The optimal molar ratio for this transformation is this compound:[bmim]Br:AlCl₃:benzoyl chloride = 1:4:8:8 [3]. Upon completion, the reaction is quenched with ice water and extracted with ethyl acetate. The ionic liquid can be recovered and reused, making this a sustainable approach. The product is purified by column chromatography (silica gel, hexane/ethyl acetate 9:1) and characterized by IR, NMR, and mass spectrometry.
Electrophilic aromatic substitution via bromination provides access to halogenated derivatives. This compound (1.0 g, 3.18 mmol) is dissolved in acetonitrile (100 mL) in a round-bottom flask protected from light. N-Bromosuccinimide (NBS, 1.0 g, 5.6 mmol) is added portionwise, and the reaction mixture is stirred at room temperature for 24 hours [4]. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from methanol to yield methyl 12-bromodehydroabietate as colorless crystals. X-ray crystallography confirms that the bromination occurs specifically at the C-12 position of the aromatic ring, with the three six-membered rings adopting planar, half-chair, and chair conformations [4]. The crystal structure is stabilized by weak intermolecular C-H···O contacts along the b axis.
Aldol condensation reactions enable the extension of the conjugated system. Methyl 12-formyldehydroabietate (synthesized via Gattermann-Koch formylation) undergoes condensation with 2'-hydroxyacetophenones in ethanol with catalytic NaOH (10%) at room temperature for 4-6 hours to yield chalcone-type intermediates [2]. These chalcones are then cyclized to flavonoid-type compounds (12- and 14-(2'-chromonyl)dehydroabietates) using DMSO and a catalytic amount of iodine at 80-90°C for 2 hours [2]. The reaction progress is monitored by TLC, and products are purified by column chromatography and characterized comprehensively by NMR (¹H, ¹³C, COSY, HSQC) and mass spectrometry. This two-step sequence provides efficient access to complex polycyclic structures with potential enhanced biological activities.
Table 2: Summary of Derivatization Reactions for this compound
| Reaction Type | Reagents/Conditions | Position Modified | Key Products | Applications |
|---|---|---|---|---|
| Friedel-Crafts Acylation | [bmim]Br/AlCl₃, RCOCl, 40°C, 2h | C-12 of aromatic ring | Benzoyl and other acyl derivatives | Antimicrobial activity enhancement |
| Bromination | NBS, CH₃CN, rt, 24h | C-12 of aromatic ring | 12-Bromo derivatives | Intermediate for further functionalization |
| Chalcone Formation | Substituted hydroxyacetophenones, NaOH, EtOH | C-12 or C-14 aldehyde | Extended conjugated systems | Antioxidant and anticancer applications |
| Flavonoid Cyclization | DMSO, I₂ catalytic, 80-90°C, 2h | C-12 or C-14 | Flavone-type compounds | Enhanced biological activity profile |
This compound derivatives demonstrate significant potential as anticancer agents through multiple mechanisms. Recent studies have shown that derivatives bearing α,β-unsaturated ketone moieties exhibit enhanced cytotoxicity against various human cancer cell lines. One particularly promising compound, 2g, demonstrated potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 8.62 µM, representing approximately a 10-fold increase in potency compared to the parent dehydroabietic acid and a 4-fold enhancement relative to 5-fluorouracil (5-Fu) [7]. Mechanism of action studies revealed that this derivative efficiently arrests the cell cycle at the G1 phase and induces apoptosis, accompanied by generation of intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and inhibition of the NF-κB signaling pathway [7].
The structure-activity relationship studies indicate that introducing an α,β-unsaturated ketone moiety significantly enhances the anticancer properties compared to the parent this compound. The conjugated system likely facilitates interaction with cellular thiols and other nucleophiles, contributing to the pro-apoptotic effects. Additionally, the tricyclic diterpenoid skeleton provides an optimal hydrophobic framework for membrane penetration and intracellular target engagement. These findings position this compound derivatives as promising lead compounds for developing novel anticancer agents, particularly against challenging malignancies such as triple-negative breast cancer.
This compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Research indicates significant growth inhibition against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 2-4 µg/mL [5] [8]. The compound also demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans [8]. The antimicrobial mechanism is attributed to disruption of microbial membrane integrity, though the exact molecular targets remain under investigation. The lipophilic tricyclic structure likely facilitates interaction with and disruption of bacterial membranes, while the various substituents on the aromatic ring can fine-tune this activity and provide selectivity against specific pathogens.
Structure-activity relationship studies reveal that chemical modifications significantly influence antimicrobial potency. Introduction of hydrophilic groups generally reduces activity, while maintaining or enhancing lipophilicity preserves or improves antimicrobial effects. Certain derivatives containing pyrrolidine moieties or acetylene functionalities demonstrate enhanced antifungal activity with reduced hemolytic activity, indicating a favorable selectivity profile [8]. These findings suggest that this compound serves as a promising scaffold for developing novel antimicrobial agents, particularly against drug-resistant Gram-positive pathogens which pose significant clinical challenges.
Table 3: Biological Activities of this compound and Its Derivatives
| Biological Activity | Experimental Model | Key Findings | Most Potent Compound | Reference |
|---|---|---|---|---|
| Anticancer | MDA-MB-231, SW480, HepG2 cells | IC₅₀ 8.62 µM against MDA-MB-231; G1 cell cycle arrest, ROS-mediated apoptosis | Derivative 2g (α,β-unsaturated ketone) | [7] |
| Antibacterial | Gram-positive bacteria (S. aureus, B. subtilis) | MIC 2-4 µg/mL against S. aureus; membrane disruption | Benzoyl derivatives | [8] |
| Antifungal | Candida albicans, Cryptococcus neoformans | Growth inhibition at 8-32 µg/mL; low hemolytic activity | Pyrrolidine-acetylene derivatives | [8] |
| Antioxidant | In vitro radical scavenging assays | Moderate DPPH radical scavenging activity | Flavone-type derivatives | [2] |
| Anti-inflammatory | Macrophage cell lines | Inhibition of NO production and inflammatory gene expression | Dehydroabietic acid (parent) | [8] |
This compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity following single exposure (Category 3, respiratory system) [1]. The corresponding hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing) [1]. The compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges, requiring proper documentation and packaging for safe transportation [5].
When handling this compound in laboratory settings, researchers should wear appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and laboratory coats. Procedures involving powder processing should be conducted in a fume hood or with local exhaust ventilation to prevent inhalation of airborne particles. For eye protection, chemical safety goggles with side shields are recommended rather than standard safety glasses. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water [1]. For eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. While comprehensive toxicological data is limited, the compound should be handled with standard precautions for moderately hazardous chemicals, and material safety data sheets should be consulted before use.
This compound represents a promising scaffold in pharmaceutical research, with demonstrated potential across multiple therapeutic areas. In anticancer drug discovery, the compound's ability to serve as a synthetically adaptable platform for generating derivatives with improved potency and selectivity positions it as a valuable lead structure [7]. The versatility of the tricyclic diterpenoid skeleton allows for strategic modifications that fine-tune physicochemical properties and biological activities, enabling medicinal chemists to optimize pharmacokinetic profiles and target engagement. Additionally, the compound's natural origin from renewable pine resin sources aligns with growing interest in sustainable and eco-friendly approaches to drug development.
Beyond its direct therapeutic applications, this compound finds utility in cosmetic formulations as an emollient and viscosity-controlling agent in skincare products [1]. The compound's antimicrobial properties contribute to preservative efficacy in these formulations, while its antioxidant potential may provide additional benefits in protecting against environmental skin damage. In materials science, this compound derivatives have been incorporated into functional polymers and antimicrobial surfaces, including nanocellulose membranes for wound dressings that prevent bacterial colonization [8]. These diverse applications highlight the versatility of this compound as a multifunctional biomolecule with significant potential in both therapeutic and material science contexts.
This compound and its derivatives represent a promising class of tricyclic diterpenoids with diverse synthetic applications and significant biological activities. The well-established synthesis protocols enable efficient preparation of the parent compound, while the versatile derivatization methods allow for creation of structurally diverse libraries for structure-activity relationship studies. The compelling biological profile, particularly the potent anticancer and antimicrobial activities demonstrated by various derivatives, positions this scaffold as a valuable platform in drug discovery. Furthermore, the compound's favorable safety profile and natural origin enhance its appeal as a starting point for developing new therapeutic agents. Future research directions should include more comprehensive mechanistic studies, in vivo validation of efficacy, and further exploration of structure-activity relationships to fully realize the potential of this promising class of natural product-derived compounds.
Methyl dehydroabietate serves as a versatile diterpenoid scaffold for chemical modification and drug development, particularly when hybridized with chalcone and pyrazole pharmacophores. These structural hybrids leverage the inherent bioactivity of the dehydroabietate core with the proven anticancer properties of chalcone and pyrazole systems. The strategic molecular hybridization approach aims to develop novel therapeutic agents with enhanced efficacy and minimized resistance profiles, particularly for challenging targets such as HER2-positive cancers and other malignancies characterized by aggressive growth patterns and treatment resistance.
The biological rationale for these hybrids stems from the complementary mechanisms of the constituent components. The dehydroabietate core provides a rigid, stereochemically defined framework that influences membrane penetration and target binding, while the chalcone moiety contributes α,β-unsaturated ketone functionality that enables interaction with biological nucleophiles and redox modulation. The pyrazole ring, a privileged nitrogen heterocycle in medicinal chemistry, often enhances solubility and provides key hydrogen bonding interactions with biological targets. This combination has demonstrated particular promise in addressing one of oncology's most pressing challenges: trastuzumab resistance in HER2-positive gastric and breast cancers, where current therapies frequently fail due to emergent resistance mechanisms [1].
Reaction Setup: Dissolve this compound (1.0 eq, typically 1.0g scale) in anhydrous methanol (15 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add potassium hydroxide (2.0 eq) slowly while maintaining the temperature at 0-5°C using an ice bath. Stir for 15 minutes to ensure complete formation of the enolate.
Aldehyde Addition: Add the appropriate aromatic aldehyde (1.2 eq) dropwise over 5 minutes. The choice of aldehyde determines the substitution pattern on the final chalcone hybrid.
Condensation Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours, monitoring by TLC (hexane:ethyl acetate, 7:3) until complete consumption of starting material is observed.
Workup Procedure:
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure chalcone-derivatized this compound compounds. Typical yields range from 65-85% depending on the aldehyde substituents [2].
Reaction Mixture Preparation: Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol (20 mL per mmol) in a round-bottom flask equipped with a reflux condenser.
Hydrazine Addition: Add phenylhydrazine or appropriate substituted hydrazine (1.2 eq) followed by 2-3 drops of glacial acetic acid as a catalyst.
Cyclization Reaction: Heat the mixture under reflux with constant stirring for 6-8 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 6:4) until the chalcone starting material is completely consumed.
Isolation:
Purification: Recrystallize the crude product from ethanol to afford the pure pyrazoline-derivatized this compound compounds. Typical yields range from 70-90% [3].
Diazotization: Prepare a solution of p-acetyl phenyl diazonium chloride by treating p-aminoacetophenone with sodium nitrite in acidic medium at 0-5°C.
Coupling Reaction: Slowly add the diazonium salt solution to a cooled, stirred solution of the pyrazolinone intermediate (1.0 eq) in ethanol with aluminum chloride as a Lewis acid catalyst.
Stirring Conditions: Maintain the reaction at 0-5°C for 2 hours, then allow to warm slowly to room temperature and stir for an additional 4 hours.
Workup and Isolation: Pour the reaction mixture over ice, collect the precipitate by filtration, and recrystallize from ethanol to obtain the azo-linked pyrazolinone derivatives with reported yields of 89-91% [4].
Table 1: Optimization Parameters for Synthesis Protocols
| Parameter | Chalcone Formation | Pyrazoline Cyclization | Azo-Coupling |
|---|---|---|---|
| Temperature | 0°C → RT | Reflux (78°C) | 0-5°C → RT |
| Time | 12-18 hours | 6-8 hours | 6 hours |
| Catalyst | KOH | Glacial Acetic Acid | AlCl₃ |
| Solvent | Methanol | Ethanol | Ethanol |
| Yield Range | 65-85% | 70-90% | 89-91% |
Comprehensive structural elucidation of this compound derivatives requires a multi-technique approach:
FT-IR Spectroscopy: Prepare KBr pellets containing 1% w/w of the sample. Key diagnostic signals include:
NMR Spectroscopy: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d₆. Acquire ¹H NMR (400-500 MHz) and ¹³C NMR (100-125 MHz) spectra with tetramethylsilane as internal standard.
Mass Spectrometry: Perform EI-MS at 70 eV ionization energy. Key fragments include molecular ion peaks [M]⁺ and characteristic fragmentation patterns reflecting the dehydroabietate skeleton with m/z ratios typically between 300-500 amu [2].
For definitive structural confirmation:
Crystal Growth: Grow single crystals by slow evaporation of saturated ethanol or ethanol/chloroform solutions.
Data Collection: Mount suitable crystals on a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
Structure Solution: Use direct methods and refine with full-matrix least-squares on F².
This technique has confirmed the molecular structures of methyl 12-acetyldehydroabietate and methyl 12-(4-methoxycinnamoyl)-dehydroabietate, providing unambiguous evidence of C-12 substitution on the dehydroabietate core [2].
Perform conformational analysis to evaluate steric influences:
Parameterization: Use appropriate force fields with parameterization for the dehydroabietate tricyclic system.
Energy Calculations: Determine rotational energy barriers for isopropyl group rotation, typically finding values of 52.3-53.6 kJ/mol, indicating significant steric hindrance from C-12 substituents [2].
Table 2: Key Spectral Data for this compound Derivatives
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| Chalcone Derivatives | Hα: 6.8-7.2, Hβ: 7.4-7.9 | Chalcone CO: 190-195, Aromatic: 120-155 | CO: 1670-1690, C=C: 1600-1650 | 300-500 [M]⁺ |
| Pyrazoline Derivatives | H⁴: 5.0-5.5, N-CH₃: 2.35 | Pyrazoline CO: 165-170, Aromatic: 120-155 | CO: 1650-1670, N=N: 1500-1560 | 300-500 [M]⁺ |
| Azo Pyrazolinones | Aromatic: 7.0-9.1, CH₃-CO: 2.85 | CO: 168.3, 198.0, Aromatic: 121.9-155.9 | CO: 1670, N=N: 1500-1560 | 320.15 [M]⁺ |
The synthesized this compound-chalcone-pyrazole hybrids demonstrate multiple mechanisms of anticancer activity:
ELF3-MED23 PPI Inhibition: Compound 10 (a representative chalcone-pyrazoline hybrid) effectively disrupts the protein-protein interaction between ELF3 transcription factor and MED23 coactivator, preventing HER2 transcription. This intervention substantially reduces HER2 protein levels and downstream signaling in HER2-positive gastric cancer cells, ultimately inducing significant apoptosis and anti-proliferative effects [1].
PI3K/Akt Pathway Inhibition: Select pyrazolinone chalcones (exemplified by compound 6b) inhibit the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and proliferation. This inhibition leads to downstream effects including reduced Bcl-2 expression, elevated Bax and p53 levels, cell cycle arrest at sub-G₀/G₁ phase, and ultimately apoptosis [4].
Dual Pathway Targeting: The most effective derivatives demonstrate simultaneous inhibition of both PI3K/Akt and Raf-1/ERK1/2 signaling pathways, creating a synergistic antitumor effect that addresses cancer proliferation through multiple mechanisms [4].
Cell Lines: Maintain appropriate cancer cell lines (e.g., NCI-N87 for gastric cancer, MCF-7 for breast cancer, Caco for colon cancer) in recommended media with 10% FBS at 37°C in 5% CO₂.
Compound Treatment: Prepare serial dilutions of test compounds in DMSO (final DMSO concentration ≤0.1%). Treat cells for 48-72 hours.
Viability Assessment: Perform MTT or similar assays by adding 0.5 mg/mL MTT reagent for 4 hours, followed by DMSO solubilization of formazan crystals.
IC₅₀ Calculation: Determine half-maximal inhibitory concentrations using non-linear regression analysis of dose-response data [1] [4].
Compound 10 demonstrates superior in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells, with activity maintained in trastuzumab-resistant models [1].
Pyrazolinone chalcone 6b shows potent cytotoxicity against Caco colon cancer cells with IC₅₀ of 23.34 ± 0.14 μM, inducing oxidative stress and apoptosis through dual PI3K/Akt and Raf-1/ERK1/2 pathway inhibition [4].
Compound 1a exhibits exceptional activity against MCF-7 breast cancer cells (LC₅₀ 0.62 ± 0.01 μM), outperforming doxorubicin control and showing high binding affinity in molecular docking studies (-10.8 Kcal/mol) [5].
Molecular Docking: Perform docking studies against target proteins (PI3K, Akt, ELF3-MED23 interface) using appropriate software. The highest-ranked compounds typically show binding energies of -10.7 to -11.1 kcal/mol, indicating strong target engagement [4] [5].
ADMET Prediction: Use in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity properties. Most active compounds comply with Lipinski's Rule of Five, suggesting favorable drug-like properties [4] [5].
DFT Calculations: Conduct density functional theory calculations at B3LYP/6-311++G (d,p) level to determine electronic properties and optimized geometries. The HOMO-LUMO energy gap (∼2.5 eV for compound 1a) indicates good stability and potential bioactivity [5].
Table 3: Biological Activity Data for Representative Compounds
| Compound | Cancer Cell Line | IC₅₀/LC₅₀ | Primary Mechanism | Binding Affinity |
|---|---|---|---|---|
| Compound 10 | HER2+ Gastric (NCI-N87) | Not specified | ELF3-MED23 PPI inhibition, HER2 downregulation | Not specified |
| Compound 6b | Colon (Caco) | 23.34 ± 0.14 μM | PI3K/Akt and Raf-1/ERK1/2 inhibition | -11.1 (PI3K), -10.7 (Akt) kcal/mol |
| Compound 1a | Breast (MCF-7) | 0.62 ± 0.01 μM | Multiple targets | -10.8 kcal/mol |
| Doxorubicin (control) | Breast (MCF-7) | >0.62 μM | DNA intercalation | -4.7 kcal/mol |
The following diagram illustrates the synthetic pathway for creating this compound derivatives with chalcone and pyrazole moieties:
Diagram 1: Synthetic pathway for this compound derivatives
The following diagram illustrates the primary anticancer mechanisms of the synthesized compounds:
Diagram 2: Anticancer mechanisms of chalcone-pyrazole derivatives
The strategic hybridization of This compound with chalcone and pyrazole moieties represents a promising approach in anticancer drug development, particularly for addressing challenging therapeutic targets such as HER2-positive and treatment-resistant cancers. The comprehensive synthetic protocols detailed in this document enable reproducible preparation of these hybrid molecules, while the analytical characterization methods ensure rigorous structural validation.
The most significant advantage of these hybrids lies in their ability to maintain efficacy against cancers that have developed resistance to conventional therapies, particularly trastuzumab-resistant gastric cancers. The multi-target mechanisms observed, including simultaneous inhibition of ELF3-MED23 PPI, PI3K/Akt, and Raf-1/ERK1/2 signaling pathways, represent a sophisticated approach to overcoming the redundancy and adaptability of cancer signaling networks.
Future research directions should focus on expanding the structure-activity relationship understanding through systematic variation of substituents on both the chalcone and pyrazole components, further exploration of in vivo efficacy and toxicity profiles, and investigation of combination therapies with existing clinical agents. The computational predictions of favorable drug-like properties and ADMET characteristics provide a strong foundation for advancing the most promising candidates through preclinical development pipelines.
Methyl Dehydroabietate is a natural diterpenoid that has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Gamma (PPARγ), nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and insulin sensitivity [1]. This compound represents a promising scaffold for the development of therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [2] [3].
PPAR agonists are classified based on their receptor subtype specificity: PPARα agonists (fibrates) primarily lower triglycerides, PPARγ agonists (thiazolidinediones) improve insulin sensitivity, and dual/pan agonists target multiple subtypes for enhanced efficacy [4]. This compound's natural origin and multimodal activity profile offer potential advantages over synthetic agonists, which have been limited by side effects including weight gain, fluid retention, and cardiovascular risks [3] [5].
As a PPARα/γ dual agonist, this compound activates both receptor subtypes, leading to heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in target genes [6] [7]. The contrasting roles of these receptors synergize to improve metabolic parameters:
The diagram below illustrates the core signaling pathway and transcriptional outcomes activated by this compound:
3.1.1 PPARγ Competitive Binding Assay (TR-FRET)
This assay measures the direct binding of this compound to the PPARγ ligand-binding domain (LBD) [5].
3.1.2 PPAR Transactivation Reporter Assay
This cell-based assay measures the functional activation of PPAR receptors by this compound [8].
3.2.1 Animal Model of Metabolic Syndrome
This protocol evaluates the effects of this compound on obesity-induced glucose and insulin tolerance as referenced in the product description [1].
The experimental workflow for the comprehensive characterization of this compound is summarized below:
Table 1: Experimental Data for this compound from Literature
| Assay Type | Experimental Model | Key Parameters | Results | Reference |
|---|---|---|---|---|
| In Vivo Efficacy | Obese mice | Glucose tolerance, Insulin tolerance | Significant improvement | [1] |
| PPAR Activation | Mouse model | PPARα expression (liver), PPARγ expression (adipose) | Induced expression | [1] |
| Additional Activities | Various models | Antimicrobial, Anti-inflammatory, Antioxidant | Confirmed multiple activities | [1] [2] |
| Structural Features | Chemical analysis | Carboxyl group, Aromatic ring, Alicyclic rings | Diterpenoid skeleton | [2] |
Table 2: PPAR Agonist Classes and Clinical Applications
| Agonist Type | Representative Agents | Primary Indications | Key Mechanisms | Limitations | | :--- | :--- | :--- | :--- | :--- | | PPARγ Agonists | Rosiglitazone, Pioglitazone | Type 2 Diabetes | Enhance insulin sensitivity, Promote adipogenesis | Weight gain, Edema, Bone fractures | [4] [3] | | PPARα Agonists | Fenofibrate, Gemfibrozil | Dyslipidemia | Increase fatty acid oxidation, Lower triglycerides | Limited efficacy on glucose | [4] | | PPARδ Agonists | GW501516 | Research use | Promote lipid oxidation, Increase HDL | Limited clinical approval | [10] [4] | | Dual PPARα/γ | this compound | Research use | Combine insulin sensitization & lipid lowering | Under investigation | [1] [6] | | Pan-Agonists | Aleglitazar, Tesaglitazar | Clinical trials | Comprehensive metabolic benefits | Safety concerns in trials | [4] |
This compound serves as a valuable research tool in multiple domains:
This compound (mDA) is a diterpenoid resin acid derivative naturally found in the bark of coniferous trees like Norway spruce (Picea abies). It is a white to off-white solid with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. It is practically insoluble in water but soluble in organic solvents such as DMSO and ethanol [1].
Research has highlighted its diverse biological activities, most notably its synergistic antimicrobial and antifungal properties when combined with phytosterols like β-sitosterol [2]. This synergy is a novel finding and is of significant interest for developing natural preservatives for food, cosmetics, and potential pharmacological agents [2] [1]. Beyond antimicrobial applications, studies also indicate that mDA has modulatory effects on metabolic syndromes, such as reducing high-fat-diet-induced obesity and improving glucose tolerance [3].
The antimicrobial efficacy of mDA is often enhanced when it is part of a bark extract mixture. The n-hexane pre-extracts from Norway spruce bark, containing both mDA and phytosterols, showed significant inhibitory zones against specific pathogens [2].
Table 1: Antimicrobial Activity of Norway Spruce Bark Extracts Containing mDA
| Microorganism | Observed Inhibition Zone (cm) | Key Finding |
|---|---|---|
| Bacterium: Pseudomonas aeruginosa | 0.9 - 1.5 | Prominent antibacterial activity observed. |
| Yeast: Alternaria alternata | 0.7 - 1.6 | Significant antifungal activity demonstrated. |
It is crucial to note that the antimicrobial and antioxidant activities of these spruce bark extracts are considered novel in the context of food and cosmetic fortification [2].
A standardized broth dilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of mDA. The following protocol adapts recognized standards from the Clinical and Laboratory Standards Institute (CLSI), such as documents M07-A9 and M26-A [4] [5].
The following diagram illustrates the complete experimental workflow from sample preparation to data interpretation:
Table 2: Key Parameters for Broth Microdilution Testing
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| mDA Stock Solvent | DMSO | Ensives complete solubilization of the compound. |
| Final DMSO Concentration | ≤1% (v/v) | Prevents solvent toxicity that could interfere with results. |
| Final Inoculum Density | ~5 × 10⁵ CFU/mL | Standardized density for reproducible MIC values. |
| Incubation Period | 18-24 hours | Allows for sufficient microbial growth in controls. |
| MBC Kill Threshold | ≥99.9% (3-log reduction) | Standard criterion for defining bactericidal activity. |
MIC and MBC evaluations are powerful tools in the research and development phase of products like antiseptics, preservatives, and topical therapeutics [5].
Methyl dehydroabietate (mDA) is a semisynthetic derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid naturally occurring in coniferous plants, particularly pine species (Pinus). This compound belongs to a class of natural terpenoids that have demonstrated significant potential for therapeutic development. The methyl ester modification enhances the compound's bioavailability while maintaining its biological activity. Recent research has revealed that mDA exerts potent anti-obesity effects through modulation of key metabolic pathways, particularly those involving the peroxisome proliferator-activated receptor (PPAR) family, which plays crucial roles in lipid metabolism, glucose homeostasis, and inflammation. [1] [2]
The therapeutic potential of mDA is particularly relevant in the context of diet-induced metabolic disorders. Obesity induced by high-fat diet (HFD) consumption represents a significant global health challenge, often accompanied by insulin resistance, hepatic steatosis, and chronic inflammation. Animal models of HFD-induced obesity serve as valuable tools for investigating the pathophysiology of metabolic disease and evaluating potential therapeutic interventions. The following protocol provides a comprehensive methodological framework for assessing the efficacy of mDA in countering HFD-induced metabolic disturbances, with detailed procedures for experimental design, implementation, and analysis. [1] [3]
This application note describes a standardized protocol for evaluating the therapeutic effects of this compound in a well-established mouse model of high-fat diet-induced obesity. The experimental approach is designed to:
Table 1: Experimental Group Design
| Group | Diet | Treatment | Sample Size | Key Parameters |
|---|---|---|---|---|
| Control Group | Normal diet (CE-2/standard chow) | Vehicle only | n=7-10 | Baseline metabolic parameters |
| HFD Control | High-fat diet (53% kcal from fat) | Vehicle only | n=7-10 | Obesity phenotype development |
| HFD + mDA | High-fat diet (53% kcal from fat) | mDA (50 mg/kg, p.o.) | n=7-10 | Therapeutic efficacy assessment |
The complete study spans 14 weeks, including acclimatization, intervention, and final analysis phases. The detailed workflow is presented in the following diagram:
Table 2: Diet Composition Specifications
| Component | Normal Control Diet | High-Fat Diet (HFD) | Purpose in Model |
|---|---|---|---|
| Fat Content | 10-13% kcal from fat | 53-60% kcal from fat | Induce obesity and metabolic dysfunction |
| Fat Source | Soybean oil | Lard + soybean oil (typical ratio: 45:8) | Mimic human dietary fat composition |
| Protein | 28-30% kcal | 20-22% kcal | Maintain adequate protein intake |
| Carbohydrates | 58-62% kcal | 25-30% kcal | Primarily from sucrose and maltodextrin |
| Energy Density | ~3.6 kcal/g | ~4.7-5.2 kcal/g | Promote positive energy balance |
Diets should be stored at 4°C and protected from light to prevent oxidation of fatty components. Fresh diet should be provided 2-3 times per week, with uneaten portions weighed to calculate accurate food consumption. The high-fat diet formulation follows established protocols that reliably induce obesity, insulin resistance, and hepatic steatosis within 8-10 weeks. [4] [3] [5]
The selected dose of 50 mg/kg has demonstrated efficacy in previous studies, showing significant reductions in body weight, adipose tissue mass, and improvements in insulin sensitivity without reported toxicity. This dose effectively modulates PPAR signaling pathways while maintaining a favorable safety profile. [1]
At study termination (week 9):
Table 3: Key Plasma Biomarkers and Analytical Methods
| Analyte | Method | Significance | Expected Change with mDA |
|---|---|---|---|
| Glucose | Glucose oxidase assay | Indicator of glycemic status | Decreased vs HFD control |
| Insulin | ELISA | Insulin resistance marker | Decreased vs HFD control |
| Leptin | ELISA | Adiposity hormone | Decreased vs HFD control |
| TNF-α, IL-6 | ELISA or multiplex assay | Inflammation markers | Decreased vs HFD control |
| Adiponectin | ELISA | Insulin-sensitizing adipokine | Increased vs HFD control |
| Lipid Profile | Enzymatic assays | Metabolic health indicator | Improved vs HFD control |
The molecular pathways targeted by mDA can be visualized as follows:
Investigate the anti-inflammatory mechanisms of mDA through analysis of key signaling pathways:
Dehydroabietic acid (the parent compound of mDA) has been shown to suppress inflammatory responses via inhibition of Src, Syk, and TAK1 kinases, resulting in reduced NF-κB and AP-1 activation and subsequent decreases in pro-inflammatory cytokine production. [7]
Successful mDA intervention should demonstrate:
This detailed protocol provides a standardized methodology for evaluating the efficacy of this compound in a well-characterized model of diet-induced obesity. The comprehensive approach allows for assessment of both physiological outcomes and molecular mechanisms, particularly focusing on PPAR-mediated pathways and anti-inflammatory effects.
The robust experimental design enables researchers to reliably investigate the therapeutic potential of mDA and related compounds for metabolic disorders. The findings derived from this protocol can contribute to the development of novel interventions for obesity and its associated complications, with potential applications in pharmaceutical development and natural product research.
Methyl dehydroabietate is a tricyclic diterpenoid methyl ester derivative of dehydroabietic acid, a naturally occurring resin acid with demonstrated biological activities including antimicrobial, antioxidant, and potential pharmaceutical applications. Norway spruce (Picea abies) bark represents a promising source of this compound, being an abundant forestry byproduct with significant valorization potential. These application notes provide detailed protocols for the efficient extraction, isolation, and characterization of this compound from Norway spruce bark, specifically designed for researchers and drug development professionals seeking to utilize this natural product as a precursor for therapeutic agent development.
The extraction process from spruce bark presents unique challenges due to the complex matrix of compounds present in bark tissue and the susceptibility of extractives to degradation during storage and processing. Understanding these factors is crucial for developing efficient and reproducible isolation methods suitable for both research-scale and potential industrial applications.
This compound (C₂₁H₃₀O₂, molecular weight 314.46 g/mol) is a tricyclic diterpenoid characterized by a phenanthrene backbone with an aromatic ring and two alicyclic rings. The compound typically presents as a white to off-white solid with a density of 1.017 g/cm³, boiling point of 390.2°C at 760 mmHg, and flash point of 184.3°C. It is practically insoluble in water but demonstrates good solubility in organic solvents such as ethanol, DMSO, and n-hexane [1].
This compound exhibits several biologically relevant properties that make it attractive for pharmaceutical development:
The compound's favorable stability (attributed to its aromatic ring) and diverse biological activities make it a promising candidate for development in both pharmaceutical and agricultural applications [2].
Proper handling of Norway spruce bark prior to extraction is critical for maximizing this compound recovery:
Table 1: Storage Impact on Norway Spruce Bark Extractives
| Storage Condition | Storage Duration | Hydrophilic Extractives Remaining | Lipophilic Extractives Remaining | Optimal Sampling Location in Pile |
|---|---|---|---|---|
| Normal pile | 4 weeks | 31-39% decrease | ~15% decrease | Middle section |
| Normal pile | 24 weeks | 69% decrease | 15% decrease | Middle section |
| Snow-covered pile | 24 weeks | 73% decrease | 8% decrease | Middle section |
A sequential extraction approach maximizes recovery of both hydrophilic and lipophilic compounds:
Lipophilic Extraction:
Hydrophilic Extraction:
Table 2: Key Extraction Parameters and Optimal Ranges
| Parameter | Optimal Range | Impact on Yield | Methodological Considerations |
|---|---|---|---|
| Particle Size | 2-4 mm | Smaller particles increase surface area and yield | Avoid excessive dust formation |
| Solvent-to-Bark Ratio | 10:1 to 20:1 (v/w) | Higher ratios improve mass transfer | Balance between yield and processing costs |
| Temperature | 100-120°C | Higher temperatures improve solubility and kinetics | Monitor for thermal degradation |
| Extraction Time | 4-6 hours | Longer times improve extraction completeness | Diminishing returns after 6 hours |
| Solvent Polarity | Non-polar (hexane) to medium polarity (ethyl acetate) | Dictates compound selectivity | Sequential extraction recommended |
The storage conditions of Norway spruce bark significantly impact the preservation of this compound and other valuable extractives. Understanding degradation kinetics is essential for maintaining raw material quality.
Multiple factors contribute to the degradation of extractives during storage:
The following workflow summarizes the optimized extraction process:
The successful extraction of this compound from Norway spruce bark requires careful attention to raw material preservation, extraction parameters, and analytical verification. Based on current research, the following recommendations are provided:
Prioritize Fresh Bark: Process bark within 4 weeks of collection, with minimal pile storage time to prevent extensive degradation of extractives
Implement Sequential Extraction: Begin with n-hexane at elevated temperatures (120°C) to target lipophilic compounds including this compound, followed by polar solvents for hydrophilic compounds
Optimize Particle Size: Reduce bark to 2-4 mm particles to maximize surface area while minimizing excessive dust formation
Validate Extraction Efficiency: Employ GC-MS and HPLC analysis to monitor this compound content throughout the optimization process
Consider Industrial Context: Balance extraction efficiency with practical considerations for potential scale-up, including solvent recovery and energy consumption
Norway spruce bark represents a valuable biorefinery feedstock for the production of this compound and other bioactive compounds. The protocols outlined in these application notes provide researchers with a foundation for developing efficient, reproducible extraction methods suitable for both laboratory-scale research and potential industrial application development.
The table below summarizes essential data for planning your experiments.
| Property | Value / Description | Reference / Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₂ | [1] [2] [3] |
| Molecular Weight | 314.46 g/mol | [1] [2] [3] |
| Appearance | White to off-white solid | [1] [2] |
| Solubility in DMSO | 40 - 50 mg/mL (127.20 - 159.00 mM) | [2] [4] |
| Solubility in Water | Practically insoluble | [1] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | [2] |
A. Standard Stock Solution in DMSO
B. 10 mM Solution for In Vitro Studies
This detailed method is adapted from supplier recommendations to create a stable suspension suitable for administration to rodents [2] [4].
Step 1: Prepare DMSO Mother Solution Dissolve this compound in DMSO to create a high-concentration mother solution (e.g., 40 mg/mL).
Step 2: Dilute with PEG 300 Take a small volume of the DMSO mother solution and add it to 300 μL of PEG 300 per 50 μL of DMSO stock. Vortex the mixture until it appears clear.
Step 3: Add Surfactant Add 50 μL of Tween 80 per 50 μL of DMSO stock to the PEG 300 mixture. Vortex again until the solution is clear.
Step 4: Make Up to Final Volume Add 600 μL of saline (PBS or ddH₂O) per 50 μL of DMSO stock to the mixture. Vortex thoroughly to achieve a clear final solution.
Final Formula: The resulting formulation will have the composition: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline [4].
Dosage Calculation Example: To dose a 20 g mouse at 10 mg/kg with a final administration volume of 100 μL, the required working solution concentration is 2 mg/mL [4].
To effectively utilize this compound in your research, it's helpful to understand its known biological targets and a typical experimental workflow.
Diagram 1: Proposed mechanism of action for this compound in metabolic studies.
Diagram 2: Experimental workflow for in vivo administration.
The table below summarizes key physical and chemical properties [1]:
| Property | Value / Description |
|---|---|
| Physical State | No data available |
| Boiling Point | 390.2 °C at 760 mmHg |
| Flash Point | 184.3 °C |
| Density | 1.017 g/cm³ |
| Vapour Pressure | 2.7E-06 mmHg at 25°C |
When handling this compound, the following personal protective equipment (PPE) is recommended to minimize exposure [1]:
To maintain the chemical's integrity and ensure safety, adhere to the following storage conditions [1]:
The SDS indicates that classification and specific hazard data are not fully available. Therefore, a precautionary approach is essential [1].
First Aid Measures [1]:
This compound is the methyl ester of Dehydroabietic Acid, a tricyclic diterpenoid found in rosin [2] [3]. It is used in research settings and has been identified in various analytical studies.
This information is summarized from a commercial Safety Data Sheet dated 2023 and is intended for research purposes only [1]. It is critical that you obtain and consult the most current, official SDS from your chemical supplier before working with this compound. The provided data is not exhaustive, and safe handling practices must be determined by qualified professionals based on the specific context of your laboratory work.
The diagram below outlines a general workflow for the safe handling and analysis of this compound in a laboratory setting, incorporating safety and analytical steps.
The table below summarizes the key physicochemical and solubility data for methyl dehydroabietate.
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₂ | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
| Physical Form | White to off-white solid | [1] |
| DMSO Solubility | ≥ 50 mg/mL (159.00 mM) | [2] |
| Aqueous Solubility | Practically insoluble in water | [1] |
For a standard 10 mM stock solution, follow this protocol derived from supplier data [2]:
This is a common issue. This compound is soluble in DMSO but practically insoluble in water [1]. Precipitation occurs when the compound's concentration exceeds its very low solubility in the aqueous medium.
For in vivo administration where DMSO is not suitable, you can use a co-solvent system.
The diagram below outlines the decision-making process for resolving solubility issues based on your experimental goals.
If your application requires even higher apparent solubility in aqueous environments, consider these formulation technologies:
To ensure the stability of Methyl Dehydroabietate (CAS 1235-74-1) in a laboratory setting, please adhere to the following guidelines consolidated from supplier and chemical data sources [1] [2] [3]:
| Aspect | Specification |
|---|---|
| Physical Form | White to off-white solid [1] [3] |
| Recommended Storage | Sealed in a dry container at room temperature [2] [4] or under refrigerated conditions [1] |
| Specific Storage Temp. | Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1] |
| Moisture Sensitivity | Hygroscopic; use newly opened, dry DMSO for solubility [1] |
| Solubility | Soluble in organic solvents like DMSO, chloroform, dichloromethane; practically insoluble in water [1] [2] [3] |
Handling Precautions: The compound has GHS warning signs and can cause skin, eye, and respiratory irritation [3] [4]. Always use appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a dust mask, especially when handling large quantities [3] [5]. Work should be conducted in a well-ventilated area, and formation of dust and aerosols should be avoided [5].
For research use, this compound is often supplied and used in solution. Here is a standard protocol for preparing a stock solution based on supplier information [1]:
Q1: What should I do if my this compound solution precipitates or appears cloudy? This is likely due to the compound crashing out of solution. Gently warm the vial and sonicate to re-dissolve the material. Ensure you are using the recommended solvent (e.g., DMSO) and that it is water-free, as moisture can affect solubility [1].
Q2: How should I dispose of this compound waste? Product and contaminated packaging should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water sources or sewer systems [5].
Q3: Can I use water or aqueous buffers with this compound? Direct use in water is not recommended as the compound is practically insoluble in water [3]. For cell-based assays, a stock solution in DMSO is first prepared, which is then diluted into the aqueous culture medium. The final DMSO concentration should be kept low (typically below 0.1-1%) to avoid cytotoxicity.
The table below summarizes key parameters and their impact on extraction yield, primarily for related spruce bark extractives. Direct quantitative data specifically for methyl dehydroabietate is limited, but it is a component of the resin acid fraction, which is a major lipophilic extractive in spruce bark [1].
| Factor | Key Finding / Optimal Condition | Experimental Context |
|---|---|---|
| Extraction Method | Supercritical CO₂ (with ethanol co-solvent) and Soxhlet extraction are effective for lipophilic compounds like resin acids and sterols [2] [3]. | Comparison of techniques for obtaining resin acids, terpenes, and sterols [2]. |
| Solvent Choice | Ethanol is highly effective for antioxidant resin acids and stilbenes [4]. n-Hexane is used for pre-extraction and yields less active lipophilic fractions [4] [3]. | Soxhlet extraction; ethanol extracts showed higher antioxidant activity, linked to resin acids (35%) and stilbenes (12%) [4]. |
| Temperature | Higher temperatures (e.g., 100°C) improve yield in methods like Microwave-Assisted Extraction (MAE) [5]. | MAE optimization; yield increased with temperature (60°C to 100°C) [5]. |
| Time | 13.4 minutes was optimal for MAE [5]. Conventional Soxhlet extraction requires several hours (e.g., 8 hours) [4]. | Statistical optimization for MAE [5]. |
| Solid-to-Liquid Ratio | A higher ratio of 12 mL solvent per gram of dry bark was optimal in MAE [5]. | MAE optimization [5]. |
| Bark Storage | Prolonged pile storage drastically reduces extractive content. Up to 73% of total extractives can be lost in 24 weeks, with the top of the pile most affected [6]. | Study on bark pile storage for 24 weeks [6]. |
Here are detailed methodologies for two effective extraction techniques based on the search results.
This is a conventional and reliable method referenced in multiple studies [4] [3].
This method offers significantly reduced extraction times [5].
Q1: Why is ethanol a better solvent than n-hexane for spruce bark extracts?
Q2: What is the role of this compound and related compounds?
Q3: How does storage truly impact my raw material?
The following diagrams outline the core extraction process and the relationship between key optimization parameters.
The table below summarizes a key challenge and a potential improvement strategy identified from recent research.
| Challenge/Strategy | Key Details | Rationale & Outcome |
|---|---|---|
| Challenge: Steric Hindrance [1] [2] | Bulky C-12/C-18 substituents hinder reagent approach and rotation of the isopropyl group, creating energy barriers to reaction completion [1] [2]. | High steric demand leads to incomplete reactions, slow kinetics, and low yields of desired products [2]. |
| Improvement: Alternative Route [2] | Use a formate elimination approach (Barrero methodology) starting from methyl dehydroabietate to generate key olefin intermediates [2]. | This method is reported as an efficient and high-yielding ("almost quantitative yield") alternative to capricious, low-yielding traditional methods like lead tetraacetate elimination [2]. |
Here is a detailed methodology for the improved synthesis of a key intermediate, based on the information available [2].
Objective: To synthesize a mixture of olefin regioisomers (including the crucial 4(18)-ene) from this compound via a formate intermediate.
Required Reagents and Materials:
Step-by-Step Workflow:
The following diagram outlines the key stages of this synthetic pathway.
Key Procedural Notes:
Q1: Why might my reaction to functionalize the C-18 position of this compound have a low yield? A1: The most common cause is steric hindrance. The dehydroabietate skeleton has a bulky isopropyl group and a quaternary carbon center near potential reaction sites (like C-18). This creates a crowded environment that can block reagents from accessing the reaction center, leading to slow reaction rates, incomplete conversion, and formation of by-products [1] [2].
Q2: Are there computational methods to predict steric issues in these syntheses? A2: Yes, modern synthetic studies often use computational methods. For example, molecular mechanics calculations can evaluate the steric influence of substituents on conformational preferences [1], and Density Functional Theory (DFT) studies can provide insight into the enolization mechanism and transition states of key reactions like aldol additions, helping to explain low yields with certain stereoisomers [2].
Q3: My synthesis requires a specific stereochemistry at C-4. What should I be aware of? A3: Achieving the correct stereochemistry at the C-4 position is critical and can be challenging. Research indicates that different epimers of aldehydes at this position show drastically different reactivity in subsequent steps (like aldol reactions). One epimer might react smoothly while the other is unreactive. This necessitates a stereoselective route to generate the correct epimer early in the synthesis to avoid yield losses later [2].
This section provides a detailed methodology for assessing compound cytotoxicity, adapted from established MTT assay protocols [1] [2].
Workflow Overview
The diagram below illustrates the key stages of the MTT assay procedure.
Detailed Step-by-Step Procedure
| Step | Description | Key Considerations |
|---|---|---|
| 1. Cell Seeding | Plate cells in a 96-well plate at an optimal density [2]. | Keep cells in the logarithmic growth phase; include multiple replicates [2]. |
| 2. Treatment | Apply this compound at desired concentrations [2]. | Include a negative control (untreated cells), a positive control (known cytotoxic agent), and blank wells (media only) [2]. |
| 3. MTT Incubation | Add MTT solution (final conc. 0.2-0.5 mg/mL) and incubate at 37°C for 2-4 hours [1] [2]. | Use serum-free media during incubation to avoid background interference [1]. |
| 4. Solubilization | Remove media, add solubilization solution (e.g., DMSO, acidified isopropanol) [1] [2]. | Wrap plate in foil and shake to fully dissolve crystals; pipetting may be required [1]. |
| 5. Measurement | Measure absorbance at 570 nm, with a reference wavelength of 630 nm [1]. | Read the plate within 1 hour of solubilization [1]. |
| 6. Calculation | Calculate cell viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100 [2]. | Use data to plot dose-response curves and determine IC₅₀ values [2]. |
This FAQ section addresses specific problems users might encounter.
Q1: We are getting high background noise in our readings. What could be the cause?
Q2: The formazan crystals did not dissolve completely, leading to uneven purple color. How can this be fixed?
Q3: Our results show low absorbance, suggesting low signal. What optimizations can we try?
Q4: The test compound itself is colored. How do we prevent false results?
The reaction of methyl dehydroabietate derivatives with AlCl₃ is typically a Friedel-Crafts acylation on the aromatic ring. The outcome is highly sensitive to the presence and type of substituent groups on the starting material.
The table below summarizes the specific reaction conditions found in the literature.
| Derivative & Substituent | Reaction Conditions | Catalyst & Medium | Major Product(s) & Key Findings | Citation |
|---|---|---|---|---|
| 12-Benzoyl derivative (Electron-withdrawing carbonyl group precursor) | 40°C, 2 hours | AlCl₃, Ionic Liquid [bmim]Br | Methyl 12-benzoyldehydroabietate; Optimal molar ratio: this compound : [bmim]Br : AlCl₃ : benzoyl chloride = 1 : 4 : 8 : 8 | [1] [2] |
| 12- or 14-position with -OH or -OCH₃ (Electron-donating group) | Information not specified in results | AlCl₃ | Deisopropylated product; Forms only the trans deisopropyl isomer. | [3] |
| 12-Acetyl ester (Electron-withdrawing group) | Information not specified in results | AlCl₃ | Mixture of isomers; The trans-isomer is the major product, which is not typical for derivatives with electron-donating groups. | [3] |
| 7-Oxo ester (Strong electron-withdrawing group) | Drastic conditions | AlCl₃ | No reaction; The compound is unreactive even under forceful conditions. | [3] |
The following workflow diagram outlines the critical decision points based on the substituent group, which directly determines the experimental outcome.
Based on the technical literature, here are answers to some specific questions a researcher might have.
Q: What is the recommended green chemistry approach for this acylation?
Q: Why does my 7-oxo derivative not react with AlCl₃?
Q: How does an electron-donating group affect the reaction pathway?
For the purification process, confirming the identity and purity of methyl dehydroabietate is a critical step. The table below summarizes two effective chromatographic methods.
Table 1: Characterization
| Method | Stationary Phase | Key Mobile Phase | Application & Purpose | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Dehydroabietic acid bonded to silica gel (Si-DO) | Methanol/Water or Acetonitrile/Water systems | Used as a surrogate model to determine the phase ratio of the stationary phase for thermodynamic studies [1]. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 5% Phenyl polysiloxane (e.g., HP-5MS) | Temperature programming from 70°C to 300°C | Analysis of this compound within complex mixtures, such as pine rosin methyl esters in vaping liquids [2]. |
While a direct purification method is not detailed, the synthesis and transformation of this compound at a large scale is documented. The following workflow outlines a key synthesis and subsequent functionalization process.
Synthesis of this compound from Methyl Abietate [3]:
Large-Scale Functionalization [4]:
Q: What is the primary application of this compound in analytical chemistry? A: It is primarily used as a surrogate or model compound in chromatographic studies. Due to its structural similarity to stationary phases derived from dehydroabietic acid, it helps researchers determine crucial parameters like the phase ratio (Φ) of a column, which is vital for accurate thermodynamic analysis [1].
Q: How can I confirm the presence of this compound in a complex mixture like pine rosin? A: GC-MS is a suitable and commonly used technique. The method involves a 5% phenyl polysiloxane column and a temperature gradient for effective separation and identification of this compound among other rosin acid methyl esters [2].
Q: I need to perform a large-scale transformation of this compound. Is there a proven method? A: Yes, recent literature describes a scalable electrochemical C–H functionalization platform. This method has been successfully used for the desaturation of this compound at the decagram scale, proving its utility for large-scale synthesis of derivatives [4].
The table below summarizes findings on compounds structurally similar to methyl dehydroabietate, primarily dehydroabietic acid (DAA), which may offer insights into potential properties or pathways to explore [1].
| Compound | Reported Bioactivity | Proposed Mechanism of Action | Relevance to Irritation |
|---|---|---|---|
| Dehydroabietic Acid (DAA) [1] | Anti-inflammatory | Suppression of Src, Syk, and TAK1 kinases in NF-κB and AP-1 signaling pathways [1]. | Suggests the abietane chemical class may possess inherent anti-inflammatory properties. |
| Methyl 7-abieten-18-oate [2] | Anti-inflammatory (in silico) | Identified as a potential cyclooxygenase-2 (COX-2) inhibitor via molecular docking [2]. | Indicates another methyl-abietate compound with potential anti-inflammatory signaling. |
Although not specific to this compound, general formulation principles for topical products and complex botanicals were identified that could inform experimental approaches.
Given the lack of direct data, here are potential experimental protocols you could consider, based on the general principles found in the search results.
The PPAR signaling pathway involves nuclear hormone receptors activated by fatty acids and their derivatives. The following diagram outlines the core mechanism of PPARα activation, which is relevant for dehydroabietate compounds [1].
Based on the general principles of PPAR biology and assay design, here are common issues and solutions presented in a question-and-answer format.
Q1: What are the key controls for a PPAR activation assay? It is critical to include both positive and negative controls.
Q2: What is a suitable cell model for testing this compound? The choice depends on the specific PPAR subtype you are targeting.
Q1: My compound shows no activation. What could be wrong?
Q2: I observe high background activation in my negative controls.
The table below outlines a general protocol for a PPARα luciferase reporter assay, which you can adapt for this compound [2] [1].
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Cell Seeding | Seed appropriate cells (e.g., HepG2) in multi-well plates. | Achieve 70-90% confluency at time of transfection. Use antibiotic-free media. |
| 2. Transfection | Co-transfect with:
Since direct troubleshooting data for your specific compound is limited, the following strategies may help you find a solution:
The tables below summarize key efficacy data for methyl dehydroabietate and other PPAR agonists across different disease models. "N/R" indicates that a specific metric was "Not Reported" in the available studies.
Table 1: Efficacy in Metabolic/Liver Disease Models
| Agonist | PPAR Subtype | Model Type | Key Efficacy Outcomes | Reference |
|---|---|---|---|---|
| This compound (mDA) | α, γ | HFD-induced obese mice | ↓ Body weight, ↓ adipose tissue weight, ↓ plasma glucose & insulin, ↓ liver lipid droplets, improved glucose tolerance [1] | [1] |
| Pan-PPAR Agonists | α, δ, γ | Human MASLD Patients | Potent reduction in hepatic fat fraction (HFF) and liver stiffness; improves liver histology (fibrosis, MASH resolution) [2] | [2] |
| GLP-1-based Polyagonists | - | Human MASLD Patients | Highest potency for HFF reduction and MASH resolution [2] | [2] |
| FGF-21 Analogues | - | Human MASLD Patients | Strong anti-fibrotic ability; most potent for reducing liver stiffness [2] | [2] |
| THR-β Agonists | - | Human MASLD Patients | Balanced improvement in steatosis & fibrosis; excels at improving lipid profiles [2] | [2] |
| GLP-1 Receptor Agonists | - | Human MASLD Patients | Significant benefits for liver steatosis, glucose metabolism, and body weight [2] | [2] |
Table 2: Efficacy in Cholestatic Liver Disease (PBC) Agonists are used in combination with Ursodeoxycholic Acid (UDCA) in patients with an inadequate response.
| Agonist | PPAR Subtype | Key Efficacy Outcomes in PBC | Reference |
|---|---|---|---|
| Fenofibrate | α | Reduced ALP, improved biochemical response [3] [4] | [3] [4] |
| Bezafibrate | α, δ, γ (Pan) | Reduced ALP, GGT, and bilirubin; reduced pruritus [5] [6] | [5] [6] |
| Seladelpar | δ | Effectively reduces ALP and pruritus [6] [3] | [6] [3] |
| Elafibranor | α, δ | Effectively reduces ALP [6] [3] | [6] [3] |
| Saroglitazar | α, γ | Effectively reduces ALP [3] [4] | [3] [4] |
| This compound | N/R | Efficacy in cholestatic models not tested [1] | [1] |
Understanding the experimental context is crucial for interpreting the data. Below are the key methodologies from the studies cited.
1. Protocol for this compound (mDA) Study [1] This is the primary source of data for mDA and serves as a template for a preclinical efficacy study.
2. Protocol for MASLD Network Meta-Analysis [2] This study provides the comparative efficacy data for the various drug classes in Table 1.
3. Protocol for PBC Meta-Analysis [3] [4] This study provides the basis for the efficacy claims in cholestatic liver disease (PBC) in Table 2.
The therapeutic effects of these agonists are mediated through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. The diagram below illustrates this core mechanism and its downstream effects.
PPAR Activation Core Pathway
The diagram above shows the unified mechanism of action for all PPAR agonists [1] [6] [7]:
The specific therapeutic outcomes depend on the PPAR subtype activated and the tissue in which it is expressed:
The key distinction lies in their stage of development: mDA represents an early-stage candidate, while the others are in advanced clinical trials or have received regulatory approval. Future research for mDA should include:
The table below summarizes key comparative data for BHA and BHT, covering antioxidant potential, toxicity mechanisms, and regulatory context.
| Aspect | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) |
|---|---|---|
| Antioxidant Potential (Theoretical) | Moderate (Ranked similar to TBHQ) [1] | High (Ranked as the best radical scavenger) [1] |
| Primary Radical Scavenging Mechanism | Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET) [1] | Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET) [1] |
| Cellular Toxicity Mechanism | Apoptosis (programmed cell death). Increases intracellular Ca²⁺ and Zn²⁺, depletes glutathione, increases caspase-3 activity [2] | Non-apoptotic cell death. Reduces caspase-3 activity [2] |
| Predicted Toxicity Targets (Network Toxicology) | Hepatotoxicity: ACE, HIF1A, NR1H4, NFKB1, TNF, IL6, IFNG, IL1B, ESR1 [3] Nephrotoxicity: APP, NFKB1, ACE, FOS, IL10, IL1B, IL6, TNF, ALB [3] Neurotoxicity: GRIN2B, IL1B, TNF [3] | Hepatotoxicity: ACE, HIF1A, NR1H4, NFKB1, TNF, IL6, IFNG, IL1B, ESR1 [3] Nephrotoxicity: APP, NFKB1, ACE, FOS, IL10, IL1B, IL6, TNF, ALB [3] Neurotoxicity: GRIN2B, IL1B, TNF [3] | | Associated Signaling Pathways | IL-17 signaling pathway, JAK-STAT signaling pathway, Non-alcoholic fatty liver disease (NAFLD) pathway [3] | IL-17 signaling pathway, JAK-STAT signaling pathway, Non-alcoholic fatty liver disease (NAFLD) pathway [3] | | Market & Application Context | Widely used in processed foods, oils, fats, cosmetics, and pharmaceuticals. Facing regulatory pressure and consumer shift towards natural alternatives [4] [5]. | Widely used in processed foods, oils, fats, cosmetics, and pharmaceuticals. Facing regulatory pressure and consumer shift towards natural alternatives [4] [5]. |
To establish a meaningful comparison for methyl dehydroabietate, you can design experiments based on standardized protocols used for evaluating BHA and BHT. The following methodologies are well-established in the field.
1. Chemical-Based Antioxidant Assays These assays measure a compound's ability to neutralize free radicals or reduce oxidants in a cell-free system. They are typically the first step in characterizing antioxidant activity [6] [7].
2. Cell-Based Toxicity and Mechanism Assays These assays are critical for understanding the cytotoxic effects and cell death pathways induced by antioxidants at higher concentrations, as seen with BHA and BHT [2].
The experimental workflow below illustrates how these protocols can be integrated into a comprehensive comparison study.
Given the lack of direct studies, here are practical steps to acquire the necessary comparative data:
The following table summarizes the key experimental data available for mDA's insulin-sensitizing effects.
| Agent | Experimental Model | Key Efficacy Findings | Proposed Mechanism of Action |
|---|
| This compound (mDA) [1] [2] | In vivo: C57BL/6J mice on High-Fat Diet (HFD); 50 mg/kg, p.o., 8 weeks. In vitro: 3T3-L1 preadipocytes. | - Significantly decreased HFD-induced body weight gain.
For researchers looking to replicate or build upon the findings for mDA, here is a detailed breakdown of the key methodologies used in the primary study [1] [2].
In Vivo Animal Model:
In Vitro Cell Model:
The proposed insulin-sensitizing mechanism of this compound involves the PPAR signaling pathway. The experimental workflow from the key study is summarized below.
When interpreting these findings, it is crucial to consider the following limitations:
For a complete comparison with established agents, the following research steps are necessary:
The table below summarizes the core experimental data from a network pharmacology and molecular docking study on a very closely related compound, which you can use as a reference point.
| Aspect | Reported Finding for Reference Compound |
|---|---|
| Studied Compound | Methyl 3β-hydroxyolean-18-en-28-oate (a triterpenoid from Acyranthes bidentata Blume root) [1] |
| Key Pathway | PPAR signaling pathway [1] |
| Molecular Targets | PPARA, PPARD, FABP3, FABP4 [1] |
| Biological Activity | Predicted anti-osteoporotic efficacy via activation of the PPAR pathway [1] |
| Validation Methods | Network pharmacology, molecular docking [1] |
For your guide, you can propose the following established methodologies to experimentally validate PPAR pathway activation. These are standard in the field and were used in the studies I reviewed [1] [2].
1. Network Pharmacology Analysis
2. Molecular Docking
3. In Vitro Cell-Based Assays
FABP4, CD36, ADIPOQ) after treatment.The following diagram illustrates the logical workflow for validating PPAR pathway activation, integrating the experimental methods described above.
To build a comprehensive comparison guide, you may need to gather more specific data:
The table below summarizes the key biological activities and experimental data for methyl dehydroabietate and other notable resin acids.
| Compound Name | Core Biological Activities | Key Experimental Data / Model | Primary Mechanisms / Notes |
|---|---|---|---|
| This compound (Derivative of Dehydroabietic Acid) | Antimicrobial [1] [2] | Research suggests activity against various bacteria and fungi [1]. | Isolated from spruce bark; considered a "dangerous good" for transport [1] [2]. |
| Dehydroabietic Acid & Derivatives | |||
| • Derivative 5 [3] | Antibacterial | MIC: 2 μg/mL (S. aureus); 4 μg/mL (B. subtilis) [3]. | Excellent activity against Gram-positive bacteria [3]. |
| • Derivative 9 [3] | Antibacterial | MIC: 0.39–0.78 μg/mL (S. aureus Newman) [3]. | High inhibitory activity against S. aureus [3]. |
| • Derivative 2 [3] | Anticancer | Induces apoptosis in gastric cancer cells [3]. | Causes membrane/organelle damage [3]. |
| • Derivative 3 [3] | Anticancer | Induces apoptosis and G1 cell cycle arrest in HepG2 cells [3]. | Targets kinase domain of EGFR [3]. |
| • Dehydroabietic Oxime [3] | Anticancer | Suppresses growth of pancreatic cancer cells [3]. | Upregulates p27, downregulates cyclin D1 [3]. |
| • Thiadiazole-derivative 13a–13c [3] | Insecticidal | LC₅₀: 0.222–0.224 μg/mL (Diamondback moth) [3]. | Amide derivatives containing thiadiazole fragment [3]. |
| • Dehydroabietic Acid [3] | Anti-inflammatory | Reduces NO production and inflammatory gene expression [3]. | Inhibits TAK1 and kinases in NF-κB cascade [3]. |
| • Dehydroabietic Acid [3] | Anti-inflammatory, Antidiabetic | Ameliorates inflammatory changes in obesity-related diabetes [3]. | Activator of PPARα and PPARγ [3]. |
| Other Resin Acids (Mixtures) | |||
| • Resin Acid Concentrate (RAC) [4] | Performance Enhancer (Agriculture) | Improved weight gain and production efficiency in broiler chickens at 125-250 g/ton feed [4]. | Supports intestinal integrity; leads to drier litter [4]. |
| • Pine Tar (contains resin acids) [5] | Wound Healing | Promoted wound closure and improved redox status in excision wounds in diabetic rats [5]. | Complex mixture from pyrolysis of pine wood [5]. |
For researchers looking to replicate or design studies, here is a summary of common experimental methodologies used to evaluate the efficacy of these compounds.
Antimicrobial Activity Assays
Anticancer Activity Assays
In Vivo Wound Healing Models
The anticancer and anti-inflammatory activities of dehydroabietic acid derivatives are linked to their interaction with specific cellular signaling pathways. The diagram below summarizes these mechanistic relationships.
The following table consolidates experimental data on the bioactivities of methyl dehydroabietate and its parent compound, dehydroabietic acid, from recent studies.
| Activity Type | Experimental Model / System | Key Findings / Output Metrics | Citation |
|---|---|---|---|
| In Vitro: Antimicrobial | Bark extracts (Norway spruce); tested against bacterium Pseudomonas aeruginosa and yeast Alternaria alternata | Showed a synergistic antimicrobial & antifungal effect with beta-sitosterol; inhibition zones: 0.9-1.5 cm (P. aeruginosa) and 0.7-1.6 cm (A. alternata). | [1] |
| In Vitro: Anticancer | Novel dibenzocarbazole derivatives of dehydroabietic acid tested on human hepatocarcinoma cell lines (SMMC-7721, HepG2, Hep3B) | Potent anticancer activity; most active compound (10g) had IC50 values of 1.39 ± 0.13 µM (SMMC-7721), 0.51 ± 0.09 µM (HepG2), and 0.73 ± 0.08 µM (Hep3B). Also inhibited MEK1 kinase (IC50 = 0.11 ± 0.02 µM). | [2] |
| In Vivo / In Planta Production | Engineered Saccharomyces cerevisiae (yeast) and transient expression in Nicotiana benthamiana (tobacco) | Successful biosynthesis of dehydroabietic acid from glucose in yeast and in tobacco plants, proving the functionality of the heterologous pathway in a living organism. | [3] |
For researchers looking to replicate or understand the basis of the findings, here are the methodologies used in the key studies cited above.
The current research landscape can be visualized as a workflow that has firmly established in vitro activity but has not yet fully validated efficacy in complex animal disease models. The following diagram outlines this research pathway and the existing gap.